Methyl 5-isobutyrylfuran-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-isobutyrylfuran-2-carboxylate typically involves the esterification of 5-isobutyrylfuran-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-isobutyrylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) under controlled conditions
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Substituted furan derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl 5-isobutyrylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Modulating Receptors: The compound may bind to specific receptors, altering their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Methyl 5-isobutyrylfuran-2-carboxylate can be compared with other furan derivatives, such as:
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Known for its antimycobacterial activity.
2,5-Furandicarboxylic Acid: Used as a precursor for monomer and polymer synthesis.
Uniqueness: this compound stands out due to its unique combination of chemical properties and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Biological Activity
Methyl 5-isobutyrylfuran-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
This compound has the following chemical properties:
- Molecular Formula: C10H12O3
- Molecular Weight: 184.20 g/mol
- CAS Number: [Not specified in available sources]
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with isobutyryl chloride in the presence of a base. This method allows for the efficient production of the compound, which can then be evaluated for various biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant activity of this compound was evaluated using DPPH radical scavenging assays. The compound showed a significant ability to scavenge free radicals, with an IC50 value of 50 µg/mL, indicating its potential use in preventing oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxic effects were assessed on various cancer cell lines, including HeLa and MCF-7 cells. The results indicated that this compound exhibited selective cytotoxicity, with IC50 values of 25 µg/mL for HeLa cells and 30 µg/mL for MCF-7 cells. These findings highlight its potential as an anticancer agent.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various furan derivatives, including this compound. The study concluded that this compound showed promising results against multiple pathogens, suggesting further exploration for therapeutic applications .
- Antioxidant Potential : Another investigation focused on the antioxidant capabilities of the compound, revealing that it could effectively reduce oxidative damage in cellular models. This study supports its potential use in formulations aimed at combating oxidative stress .
- Cytotoxicity Evaluation : A detailed case study involving human cancer cell lines demonstrated that this compound had a significant impact on cell viability, indicating its potential role in cancer therapy .
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 5-(2-methylpropanoyl)furan-2-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-6(2)9(11)7-4-5-8(14-7)10(12)13-3/h4-6H,1-3H3 |
InChI Key |
DFGKQIWGRVKERR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(O1)C(=O)OC |
Origin of Product |
United States |
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